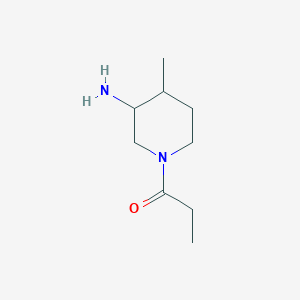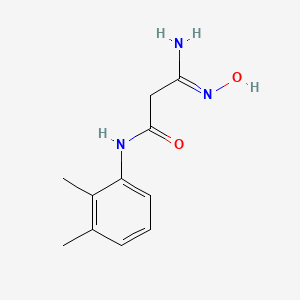
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an amino group, a piperidine ring, and a propanone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable aminating agent to introduce the amino group at the 3-position. This is followed by the addition of a propanone group to complete the synthesis . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired transformations.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-amino-1-(4-methylpiperidin-1-yl)propan-1-one: This compound has a similar structure but differs in the position of the amino group and the piperidine ring.
3-amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride: This compound is a hydrochloride salt form and has different physicochemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-9(12)11-5-4-7(2)8(10)6-11/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
UPKGYRWSUGTBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(C(C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)


![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)




![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)

